molecular formula C13H25Br2NO B6137201 8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide

8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide

Cat. No.: B6137201
M. Wt: 371.15 g/mol
InChI Key: QWHRUSBQRFYGME-UHFFFAOYSA-M
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Description

8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[321]octan-3-ol;bromide is a quaternary ammonium compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide typically involves the reaction of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or sodium thiolate in aqueous or alcoholic solvents.

    Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted quaternary ammonium salts.

    Oxidation: N-oxides of the original compound.

    Reduction: Tertiary amines and secondary alcohols.

Scientific Research Applications

8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for the synthesis of drugs targeting the central nervous system.

    Biological Studies: Employed in studies of neurotransmitter release and receptor binding.

    Industrial Chemistry: Utilized as a phase transfer catalyst in organic synthesis.

    Material Science: Investigated for its potential use in the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide involves its interaction with biological membranes and receptors. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to changes in membrane permeability and ion transport. This compound can also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-(5-Bromopentyl)-8-azabicyclo[3.2.1]octan-3-ol
  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
  • 8-(5-Chloropentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide

Uniqueness

8-(5-Bromopentyl)-8-methyl-8-azoniabicyclo[321]octan-3-ol;bromide is unique due to its specific bromopentyl substitution, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

8-(5-bromopentyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrNO.BrH/c1-15(8-4-2-3-7-14)11-5-6-12(15)10-13(16)9-11;/h11-13,16H,2-10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHRUSBQRFYGME-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)O)CCCCCBr.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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